5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine: is an organic compound with the molecular formula C9H11BrClN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine typically involves the following steps:
Formation of N-cyclopropylpyrimidin-4-amine: This is achieved by reacting pyrimidine with cyclopropylamine under controlled conditions.
Bromination and Chlorination: The N-cyclopropylpyrimidin-4-amine is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry: 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts .
Biology and Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cell proliferation diseases. It is used in the development of cyclin-dependent kinase inhibitors, which are crucial in cancer treatment .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine involves its role as an intermediate in the synthesis of cyclin-dependent kinase inhibitors. These inhibitors work by binding to the active site of the kinase, preventing the phosphorylation of target proteins, and thereby inhibiting cell cycle progression. This action is particularly useful in the treatment of cancers where cell proliferation is uncontrolled .
Comparison with Similar Compounds
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-bromo-2-chloro-N-cyclohexylpyrimidin-4-amine
- 5-bromo-2-chloro-N-cyclobutylpyrimidin-4-amine
Uniqueness: 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine is unique due to its specific cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclobutyl analogs. These differences can influence the compound’s reactivity and its interactions with biological targets, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-10-7(9)12-6(5)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOGHSMNFWOYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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